1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene
Overview
Description
1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and methyl substituents. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-5-methylbenzyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Elimination Reactions: Formation of alkenes such as 4-chloro-5-methylstyrene.
Oxidation: Formation of 4-chloro-5-methylbenzoic acid.
Reduction: Formation of 4-chloro-5-methylbenzene.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates such as carbocations or radicals, which participate in various chemical transformations. These intermediates can interact with molecular targets and pathways, leading to the formation of desired products.
Comparison with Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-2-(methoxymethyl)benzene
Comparison: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic processes. The methyl group also contributes to its unique chemical properties, making it a valuable compound in various applications.
Biological Activity
1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene is an organic compound with significant potential in pharmacological applications due to its unique structural attributes. This article explores its biological activity, including antibacterial and antifungal properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzene ring with multiple halogen and methyl substituents. Its chemical formula is C8H8Br2Cl, with a molecular weight of approximately 251.41 g/mol. The presence of bromine and chlorine atoms enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. The halogen substituents often enhance these biological activities by increasing the compound's ability to interact with biological membranes and enzymes. For instance, studies have shown that halogenated aromatic compounds can disrupt cellular processes in bacteria and fungi, leading to cell death or inhibition of growth.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in microbial cells, potentially forming stable complexes that inhibit vital biochemical pathways. Further research is necessary to clarify these interactions and their implications for drug development.
Synthesis Pathways
The synthesis of this compound typically involves several steps, often starting from simpler aromatic compounds. Common methods include:
- Halogenation Reactions : Utilizing bromine and chlorine in the presence of catalysts to introduce halogen substituents onto the benzene ring.
- Bromomethylation : Employing reagents such as formaldehyde in the presence of acids to introduce bromomethyl groups into the aromatic system.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1-Bromo-4-chloro-2-fluoro-5-methylbenzene | C8H7BrClF | Contains fluorine; used in pharmaceutical synthesis. |
1-Bromo-2-chloro-4-methoxy-5-methylbenzene | C8H8BrClO | Contains methoxy group; exhibits different reactivity. |
1,3-Dibromo-2-chloro-5-fluorobenzene | C7H4Br2ClF | Two bromines; potential for different reaction pathways. |
These comparisons highlight the diversity within halogenated aromatic compounds and their varying biological activities based on structural modifications.
Case Studies
Several studies have investigated the biological effects of halogenated compounds similar to this compound:
- Anticancer Activity : Some derivatives have shown significant anticancer properties, with IC50 values indicating potent activity against various cancer cell lines .
- Antiviral Properties : Research has indicated that certain halogenated compounds exhibit antiviral effects, providing a basis for further exploration into their therapeutic potential against viral infections .
- Enzyme Inhibition : Studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression, suggesting a pathway for developing new anticancer agents .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDCZWSYKYHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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